REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=O.S(Cl)(Cl)=O.[CH2:18]([NH:20][CH2:21][CH3:22])[CH3:19]>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([N:20]([CH2:21][CH3:22])[CH2:18][CH3:19])=[O:7]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for fifteen hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
DISTILLATION
|
Details
|
the excess thionyl chloride distilled off
|
Type
|
DISSOLUTION
|
Details
|
The resulting 2,4-dimethoxybenzoyl chloride was dissolved in 150 ml of MDC
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate, water and brine
|
Type
|
DISTILLATION
|
Details
|
the residue distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)N(CC)CC)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.78 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |